(2-Fluoro-6-methylphenyl)boronic acid

描述

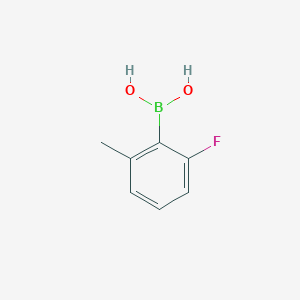

(2-Fluoro-6-methylphenyl)boronic acid is an aromatic boronic acid derivative featuring a fluorine atom at the 2-position and a methyl group at the 6-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensing, catalysis, and drug development . The fluorine substituent, being electron-withdrawing, enhances the Lewis acidity of the boron center by lowering its pKa, while the methyl group (electron-donating) may modulate steric and electronic effects, influencing solubility and reactivity .

Structure

2D Structure

属性

IUPAC Name |

(2-fluoro-6-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGFAYXDRNOISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716603 | |

| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887471-69-4 | |

| Record name | (2-Fluoro-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lithiation and Boronation of 2-Bromo-1-fluoro-3-methylbenzene

One of the primary synthetic routes to (2-Fluoro-6-methylphenyl)boronic acid starts from 2-bromo-1-fluoro-3-methylbenzene, involving lithiation with a strong base followed by reaction with a boron source.

Procedure Summary:

- Starting material: 2-Bromo-1-fluoro-3-methylbenzene (1.59 mmol scale example)

- Solvent: Diethyl ether (3 mL)

- Boronation reagent: Triisopropyl borate (6.2 mL, 26.7 mmol)

- Lithiation reagent: tert-Butyllithium solution (1.7 M in pentane, 2.2 mL, 3.74 mmol)

- Temperature control: Initial cooling at -78 °C under argon atmosphere; temperature gradually increased to -10 °C, stirred for 30 minutes

- Quenching: Addition of 5N hydrochloric acid (2 mL), stirring at room temperature for 30 minutes

- Work-up: Extraction with diisopropyl ether, basification with 2N sodium hydroxide, acidification to pH 1, extraction with diethyl ether, drying, and solvent removal

- Yield: 43% isolated yield of this compound as a white solid

- Characterization: LRMS (m/z): 155 (M+1)+

This method is detailed in an experimental report demonstrating the lithiation of the aryl bromide followed by boronation with triisopropyl borate to install the boronic acid group.

Scale-Up Synthesis with 2-Bromo-1-fluoro-3-methylbenzene

A larger scale preparation has been reported with detailed stoichiometry and purification steps:

| Step | Reagents and Conditions | Details |

|---|---|---|

| Starting material | 2-Bromo-1-fluoro-3-methylbenzene (6.95 g, 36.80 mmol) | Under nitrogen atmosphere |

| Boronation reagent | Triisopropyl borate (10.38 g, 12.7 mmol) | Anhydrous ether solvent, 60 mL |

| Lithiation reagent | n-Butyllithium (1.7 M in pentane, 47.6 mL, 80.96 mmol) | Added dropwise at -70 °C, keep below -50 °C |

| Reaction warming | Warm to -5 °C, stir 30 minutes | |

| Quenching | 5M HCl (35 mL), stir at room temp 30 min | |

| Extraction | MTBE (3 × 70 mL), wash with brine (2 × 50 mL) | |

| Concentration | Evaporate under reduced pressure below 20 °C | |

| Alkaline wash | Dissolve residue in 2M NaOH (100 mL) and ether (50 mL) | Wash with ether (3 × 50 mL) |

| Acidification | Acidify aqueous phase to pH 1 with concentrated HCl in ice bath | |

| Isolation | Vacuum filtration, wash with cold water, dry under vacuum | Yield: 1.63 g tan solid, mp 110-112 °C |

Characterization by ^1H NMR confirms the structure, showing aromatic and methyl proton signals consistent with this compound.

Alternative Synthetic Route via 4-Bromo-2,6-difluorotoluene Intermediate

A patent (CN103951688A) describes a related synthetic route for fluoro-methylphenylboronic acids, which may be adapted for this compound:

- Step 1: Synthesis of 4-bromo-2,6-difluorotoluene from 1-bromo-3,5-difluorobenzene via lithiation with diisopropylamine lithium at -78 °C, then methylation with methyl iodide.

- Step 2: Lithiation of 4-bromo-2,6-difluorotoluene with n-butyllithium at -78 °C, followed by reaction with triisopropyl borate.

- Work-up: Acidification to pH 5-6, extraction with ethyl acetate, solvent evaporation, and hexane rinsing to isolate the boronic acid.

- Yield: 70-78% with high purity (>98% by HPLC)

- Advantages: Cheap raw materials, simple reaction conditions, scalable for mass production, and reduced production cost.

This method emphasizes the use of inert atmosphere (nitrogen), low temperature lithiation, and careful pH control during work-up to optimize yield and purity.

General Considerations in Preparation

- Inert atmosphere: All lithiation and boronation reactions are performed under nitrogen or argon to avoid moisture and oxygen sensitivity.

- Low temperature: Lithiation steps are conducted at -78 °C to control reactivity and avoid side reactions.

- Boronation reagent: Triisopropyl borate is commonly used as the boron source, reacting with the aryllithium intermediate to form the boronic acid after acidic work-up.

- Work-up procedure: Typically involves acid quenching, organic extraction, basification and re-acidification to purify and isolate the boronic acid.

- Purification: Solvent evaporation under reduced pressure and washing with hexane or other solvents to remove impurities.

- Yields: Vary from moderate (~43%) to good (70-78%) depending on scale and method.

Summary Table of Key Preparation Methods

化学反应分析

Types of Reactions: (2-Fluoro-6-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(2-Fluoro-6-methylphenyl)boronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds. This reaction is particularly significant for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis. Its efficiency in these reactions is attributed to its favorable electronic properties due to the presence of the fluorine atom, which enhances reactivity compared to non-fluorinated analogs .

Preparation of Functionally Selective Modulators

The compound has been employed in the synthesis of functionally selective allosteric modulators for GABA receptors. These modulators have potential therapeutic applications in treating neurological disorders such as anxiety and epilepsy. The incorporation of this compound into these compounds allows for fine-tuning of receptor activity and selectivity .

Medicinal Chemistry

Inhibitors of Checkpoint Kinase Wee1

Research indicates that this compound is effective in developing inhibitors for the checkpoint kinase Wee1, which plays a crucial role in cell cycle regulation. Inhibiting Wee1 can enhance the efficacy of cancer therapies by promoting the premature entry of cancer cells into mitosis, thereby increasing sensitivity to DNA-damaging agents .

Biochemical Research

This boronic acid derivative is also valuable in biochemical studies due to its ability to interact with diols and other biomolecules, making it useful for studying enzyme mechanisms and metabolic pathways. Its reactivity allows it to serve as a probe for various biological systems .

Case Study 1: Development of GABA Receptor Modulators

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives using this compound as a key intermediate. The results demonstrated that specific modifications led to enhanced receptor selectivity and potency, indicating its potential as a lead compound for further drug development .

Case Study 2: Cancer Therapeutics

Another study focused on the design of Wee1 inhibitors where this compound was integral to the synthesis process. The resulting compounds exhibited significant antitumor activity in preclinical models, highlighting the importance of this boronic acid in developing next-generation cancer therapeutics .

作用机制

The primary mechanism of action for (2-Fluoro-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. This process transfers the organic group from boron to palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction .

相似化合物的比较

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The following table compares (2-Fluoro-6-methylphenyl)boronic acid with key analogs based on substituents, molecular weight, and solubility:

*Calculated based on formula C7H8BFO2.

Key Observations :

- Electron Effects : Fluorine substituents lower pKa by stabilizing the conjugate base (boronate), whereas methyl or methoxy groups may counteract this by donating electrons .

- Solubility : Hydroxyl or methoxy groups improve aqueous solubility compared to purely alkyl or aryl substituents .

Antiproliferative Potential

For example:

- Phenanthren-9-yl boronic acid (IC50 = 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC50 = 0.197 µM) show potent cytotoxicity in triple-negative breast cancer cells .

Inference : The methyl group in this compound may enhance membrane permeability compared to hydroxylated analogs, but its efficacy requires experimental validation.

Sensing and Molecular Recognition

Boronic acids are critical in saccharide sensing due to diol-binding affinity. Fluorinated derivatives like this compound may exhibit improved selectivity:

pKa and Reactivity Trends

- Through-Space Effects : Fluorine substituents at the 2-position stabilize the boronate form via intramolecular hydrogen bonding, overriding electronic effects from para-substituents .

- Comparative pKa: 2-Fluoro-6-methylphenylboronic acid: Predicted pKa ~8.5–9.0 (similar to 2,6-diarylphenylboronic acids) .

生物活性

(2-Fluoro-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and biological interactions. This article discusses its synthesis, biological activity, and potential applications based on recent studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including Suzuki coupling reactions. The structural formula is represented as , with a molecular weight of 153.95 g/mol. The compound exhibits a melting point range of 120-125 °C and is typically prepared in solid form .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The boronic acid functional group allows for reversible covalent bonding with diols, which is significant in medicinal chemistry for designing inhibitors of various enzymes.

Key Biological Activities:

- Inhibition of Enzymatic Activity :

- Modulation of GABAA Receptors :

-

Potential Anti-Cancer Activity :

- The compound's structural features suggest potential activity against cancer cells through inhibition of specific pathways involved in tumor growth and survival. For example, it has been noted that modifications in boronic acids can enhance their efficacy against cancer cell lines by targeting metabolic pathways .

Study 1: Inhibition of Ribosome Depurination

A study investigated the effectiveness of this compound derivatives in inhibiting ribosome depurination processes. The results indicated that certain derivatives exhibited up to 93% protection against depurination at concentrations around 100 µM, highlighting the compound's potential as a therapeutic agent in targeting ribosomal functions .

| Compound | % Protection at 100 µM |

|---|---|

| RU-NT-128 | 93% |

| RU-NT-57 | 52% |

Study 2: Selectivity in Cancer Treatment

Another research effort focused on the selectivity of this compound derivatives against various cancer cell lines. The findings suggested that certain derivatives could selectively inhibit cancer cell proliferation while sparing normal cells, making them promising candidates for further development .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Fluoro-6-methylphenyl)boronic acid, and how can reaction yields be optimized?

- Methodology :

- Use Suzuki-Miyaura coupling or direct electrophilic borylation. For aryl halide precursors (e.g., 2-fluoro-6-methylbromobenzene), employ palladium catalysts (e.g., Pd(PPh₃)₄) with base additives (e.g., Na₂CO₃) in THF/water mixtures at 60–80°C .

- Optimize stoichiometry (1:1.2 boronic acid precursor to aryl halide) and inert atmosphere conditions to minimize side reactions. Monitor reaction progress via TLC or LC-MS .

- Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How can the solubility and stability of this compound be characterized under physiological conditions?

- Methodology :

- Solubility : Use computational models (e.g., ESOL: Log S = -1.7; Ali: Log S = -1.53) to predict aqueous solubility (~3.4–5.0 mg/mL). Validate experimentally via shake-flask method in PBS (pH 7.4) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. The fluorine and methyl substituents enhance hydrolytic stability compared to unsubstituted boronic acids .

Q. What spectroscopic techniques are suitable for confirming the structure of this compound?

- Methodology :

- NMR : Confirm substitution pattern via ¹H NMR (δ 2.4 ppm for CH₃; δ 6.8–7.2 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -120 ppm) .

- FT-IR : Identify B-O stretching (~1340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

- LC-MS/MS : Use MRM transitions (e.g., m/z 168 → 121) for trace quantification .

Advanced Research Questions

Q. How can this compound be integrated into covalent enzyme inhibitors, such as proteasome inhibitors?

- Methodology :

- Design peptidomimetics where the boronic acid replaces a catalytic residue (e.g., threonine in proteasomes). The methyl group enhances lipophilicity for membrane penetration, while fluorine improves metabolic stability .

- Validate inhibition via enzyme kinetics (e.g., IC₅₀ determination using fluorogenic substrates like Suc-LLVY-AMC) and X-ray crystallography to confirm binding to the active site .

Q. What strategies enable the use of this compound in glucose-sensing hydrogels or responsive materials?

- Methodology :

- Incorporate into polymers (e.g., poly(acrylamide)) via radical polymerization. The boronic acid binds glucose cis-diols, inducing hydrogel swelling. Monitor responsiveness via rheometry or fluorescence quenching .

- Optimize pH (7.4–8.5) to balance binding affinity (pKa ~8.5) and material stability .

Q. How can LC-MS/MS methods be validated for quantifying trace impurities of this compound in drug substances?

- Methodology :

- Sample Prep : Use underivatized boronic acid with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in water/acetonitrile).

- Validation :

- Linearity : 0.1–10 ppm (R² > 0.995).

- LOQ : 0.05 ppm (S/N ≥ 10).

- Accuracy : Spike recovery (90–110%) in drug matrix .

Q. What computational approaches predict the binding kinetics of this compound with diol-containing biomolecules?

- Methodology :

- Perform molecular docking (AutoDock Vina) to estimate binding modes. The methyl group may sterically hinder binding, while fluorine enhances electron-withdrawing effects, accelerating kon .

- Validate with stopped-flow kinetics (e.g., kon ~10³ M⁻¹s⁻¹ for fructose binding) .

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。